2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate
Overview
Description
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is a chemical compound with the molecular formula C19H24N2O3. This compound is known for its bioactive properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by acidic or basic conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential bioactive properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with biological targets such as enzymes and receptors. The dimethylaminoethyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar in structure but with an ethyl ester group instead of the dimethylaminoethyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains a 1-methylethyl ester group, differing in the ester moiety.
Uniqueness
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and potential bioactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
109808-50-6 |
---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H24N2O3/c1-4-23-18-12-8-11-17(15-18)21(16-9-6-5-7-10-16)19(22)24-14-13-20(2)3/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
FXQAYKKXKULNDW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C |
Appearance |
Solid powder |
109808-50-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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